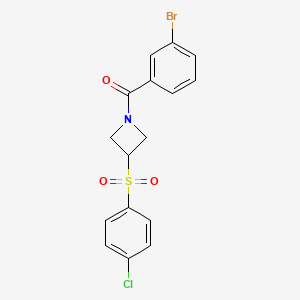![molecular formula C24H20FN7O3 B2615690 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide CAS No. 1007062-98-7](/img/structure/B2615690.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide is a sophisticated organic compound that plays a significant role in various scientific fields. Its unique structure, featuring a combination of pyrazolo and pyrazolyl rings, is complemented by the presence of a 4-fluorophenyl group and dimethoxybenzamide, making it a key subject of interest in both chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide generally involves multi-step reactions, starting from basic precursors and employing various organic reactions including cyclization, substitution, and amidation. The typical synthetic route is as follows:
Formation of the 1H-pyrazolo[3,4-d]pyrimidine core.
Substitution at the 4-position with a 4-fluorophenyl group.
Attachment of a 3-methyl-1H-pyrazol-5-yl moiety.
Amidation reaction to attach the 3,5-dimethoxybenzamide.
Industrial Production Methods
Industrial production scales up these laboratory methods, focusing on optimizing reaction conditions to increase yield and reduce costs. Techniques like continuous flow synthesis and advanced purification methods are often employed to meet the stringent demands of industrial output.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: : Reduction reactions can target the nitro groups if present, converting them into amines.
Substitution: : Halogen substitution reactions can be performed on the 4-fluorophenyl group.
Amidation: : Formation of the benzamide linkage through amidation reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, palladium on carbon.
Substitution: : Halogenating agents like N-bromosuccinimide.
Amidation: : Carbodiimides, amine bases.
Major Products
The reactions typically yield various derivatives based on the modifications at the fluorophenyl, pyrazolyl, and benzamide sites.
Aplicaciones Científicas De Investigación
Chemistry
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide serves as a versatile building block in organic synthesis, helping to develop new materials and pharmaceuticals.
Biology
The compound is studied for its interactions with biological macromolecules, making it a potential candidate for drug development.
Medicine
Preliminary research indicates it may have therapeutic potential, particularly in oncology and neurology, due to its ability to interact with specific cellular targets.
Industry
In industrial applications, it is utilized in the development of new polymers and advanced materials due to its complex structure and reactivity profile.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. Its pyrazolo[3,4-d]pyrimidine core is known to interact with ATP-binding sites, while the 4-fluorophenyl group enhances binding affinity and specificity. The detailed pathways often involve modulation of signal transduction or enzymatic activity, impacting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide
Uniqueness
What sets N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide apart is its specific substitution pattern which provides unique chemical and biological properties. The 4-fluorophenyl group, in particular, enhances its ability to penetrate cell membranes and bind with high specificity to molecular targets.
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O3/c1-14-8-21(29-24(33)15-9-18(34-2)11-19(10-15)35-3)32(30-14)23-20-12-28-31(22(20)26-13-27-23)17-6-4-16(25)5-7-17/h4-13H,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLUEGSEKGNQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2615609.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2615610.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)
![4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2615613.png)

![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)






